molecular formula C16H26ClNO2 B015283 (-)-Tramadol Hydrochloride CAS No. 148229-79-2

(-)-Tramadol Hydrochloride

Cat. No.: B015283
CAS No.: 148229-79-2
M. Wt: 299.83 g/mol
InChI Key: PPKXEPBICJTCRU-KUARMEPBSA-N
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Description

(S,S)-tramadol hydrochloride is a hydrochloride resulting from the reaction of (S,S)-tramadol with 1 molar equivalent of hydrogen chloride;  the (S,S)-enantiomer of the racemic opioid analgesic tramadol hydrochloride, it exhibits ten-fold lower analgesic potency than the (R,R)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist and a serotonin uptake inhibitor. It contains a (S,S)-tramadol(1+). It is an enantiomer of a (R,R)-tramadol hydrochloride.

Scientific Research Applications

  • Neurological Impact : Tramadol impairs spatial memory in rats, with single dose administration showing more destructive effects than multiple doses. This is attributed to its inhibitory effects on neurotransmitters and receptors (Hosseini-Sharifabad et al., 2016).

  • Pain Management : It is effective in reducing neuropathic pain and fibromyalgia-induced tactile allodynia in rats, partly involving the opioid system (Kaneko et al., 2014). Tramadol hydrochloride (75 or 150 mg) is also an effective analgesic agent for postoperative pain (Sunshine et al., 1993). Mucoadhesive buccal films of tramadol hydrochloride effectively alleviate severe pain in orthopedic injuries (Li et al., 2017).

  • Pharmacodynamics and Side Effects : Tramadol hydrochloride is an effective analgesic with potential for treating pain, anxiety, and depression. However, its fast metabolism and excretion lead to side effects (Vazzana et al., 2015).

  • Influence on Urethral Continence : Intravenous tramadol enhances urethral continence function in female rats by stimulating opioid receptors (Oyama et al., 2013).

  • Respiratory Effects : Tramadol causes dose-dependent inhibitory effects on the ventilatory carbon dioxide response curve in cats, but these effects can be reversed by naloxone (Teppema et al., 2003).

  • Reproductive Impact : Tramadol treatment affects testicular function in adult male rats, potentially through overproduction of nitric oxide and oxidative stress (Ahmed & Kurkar, 2014).

  • Neurotoxic Effects : Tramadol intake has a neurotoxic effect on the cerebellar structure, with higher doses causing more severe damage to the cerebellar cortex (El-Bermawy & Salem, 2015).

  • Dental Applications : Long-term use of Tramadol hydrochloride has destructive effects on dental pulp (Elsaied & Abo Elsoud, 2019).

  • Pharmacogenetics : CYP2D6 polymorphisms significantly influence tramadol metabolism and pain relief, but other genetic factors may also play a role (Lassen, Damkier, & Brøsen, 2015).

  • Drug Misuse : Tramadol misuse is prevalent in Iranian adolescents and may be a related factor or co-factor for alcohol, cannabis, and ecstasy use (Nazarzadeh, Bidel, & Carson, 2014).

Mechanism of Action

Target of Action

The primary targets of (-)-Tramadol Hydrochloride are the mu-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, and their activation results in analgesic effects .

Mode of Action

This compound acts as an agonist at the mu-opioid receptors, meaning it binds to these receptors and activates them . This activation inhibits the reuptake of norepinephrine and serotonin in the brain, enhancing their inhibitory effects on pain transmission .

Biochemical Pathways

The activation of mu-opioid receptors by this compound triggers a cascade of events in several biochemical pathways. Primarily, it leads to the inhibition of the cyclic adenosine monophosphate (cAMP) pathway , reducing the release of pain neurotransmitters . It also affects the norepinephrine and serotonin pathways , enhancing their inhibitory effects on pain transmission .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows:

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of neurotransmitter release, hyperpolarization of neurons, and reduction of neuronal excitability . These effects collectively result in its analgesic action, reducing the perception of pain .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of this compound. For instance, in acidic conditions, the drug is more likely to exist in its protonated form, which may affect its absorption and distribution . Additionally, individual factors such as age, liver function, and kidney function can also influence the drug’s pharmacokinetics and overall effect .

Properties

IUPAC Name

(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKXEPBICJTCRU-KUARMEPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36282-47-0
Record name tramadol hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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